2,5-Diethyl-4-methyloxazole
Description
Significance of Substituted Oxazoles in Advanced Organic Chemistry Research
Substituted oxazoles are a significant class of five-membered aromatic heterocyclic compounds that feature both an oxygen and a nitrogen atom within the ring. researchgate.net This structural arrangement imparts unique electronic properties and reactivity, making the oxazole (B20620) scaffold a valuable component in various areas of chemical research. ontosight.ai In modern organic chemistry, these compounds are recognized not merely as simple heterocycles but as crucial building blocks and key structural motifs in a wide array of complex molecules. hmdb.ca
The significance of substituted oxazoles is particularly evident in the fields of medicinal chemistry and natural product synthesis. Numerous biologically active natural products, often isolated from marine invertebrates and microorganisms, contain the oxazole ring system. chemeo.comchemeo.comthieme-connect.de Their diverse biological activities have spurred extensive research into synthesizing novel oxazole derivatives. chemicalbook.comoup.com These synthetic analogues are explored for their potential as therapeutic agents, with research demonstrating their utility in developing compounds with a range of pharmacological properties. ontosight.aioup.com Beyond pharmaceuticals, substituted oxazoles are also investigated for applications in materials science and agrochemicals, owing to their distinct chemical and physical characteristics. chemeo.comthieme-connect.de The continuous development of new synthetic methodologies allows for the creation of highly functionalized and structurally diverse oxazole derivatives, further expanding their role in advanced chemical research. echemi.comclockss.orglookchem.com
Historical Context of Oxazole Synthesis Evolution in Academic Pursuits
The academic exploration of oxazole chemistry has a rich history, marked by the development of several key synthetic methodologies that have evolved over time. The initial synthesis of an oxazole derivative was recorded in the 19th century, but the field gained significant momentum with the establishment of reliable and generalizable ring-forming reactions. nist.govchemicalbook.com
Two of the most foundational methods in the historical synthesis of oxazoles are the Robinson-Gabriel synthesis and the Fischer oxazole synthesis.
Robinson-Gabriel Synthesis: Described independently by Sir Robert Robinson (1909) and Siegmund Gabriel (1910), this method involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone using a cyclodehydrating agent like sulfuric acid. chemicalbook.comrsc.org This reaction became a cornerstone of oxazole chemistry, providing a versatile route to a wide range of substituted oxazoles. researchgate.netrsc.org It has been applied in the synthesis of numerous complex molecules, including natural products. rsc.org
Fischer Oxazole Synthesis: Developed by Emil Fischer in 1896, this method provides an alternative pathway to 2,5-disubstituted oxazoles. The synthesis involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. While initially used for aromatic substrates, the method has also been adapted for aliphatic compounds.
Over the decades, these classical methods have been refined, and new synthetic routes have been developed to offer milder conditions, greater functional group tolerance, and access to more complex substitution patterns. A notable modern advancement is the van Leusen reaction (1977), which utilizes tosylmethyl isocyanide (TosMIC) to react with aldehydes, providing a direct and efficient pathway to the oxazole core. chemicalbook.com The evolution of these synthetic strategies reflects the enduring importance of the oxazole scaffold in academic and industrial research, with ongoing efforts to create more efficient and sustainable methods. lookchem.com
Structural Elucidation Context for 2,5-Diethyl-4-methyloxazole within the Oxazole Scaffold
The oxazole scaffold is, by definition, a five-membered heterocycle with the molecular formula C₃H₃NO, containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. researchgate.net This arrangement creates a π-electron system that confers aromatic character, though it is less aromatic than analogous heterocycles like thiazole. researchgate.net The electron-withdrawing nature of the oxygen atom significantly influences the electron distribution and reactivity of the ring.
This compound is a specific derivative of this parent scaffold. Its structure consists of the core oxazole ring with three alkyl substituents:
An ethyl group (-CH₂CH₃) at position 2.
A methyl group (-CH₃) at position 4.
An ethyl group (-CH₂CH₃) at position 5.
This compound is classified as a 2,4,5-trisubstituted oxazole. chemicalbook.com The placement and nature of these alkyl groups define its specific chemical identity and properties, distinguishing it from other isomers such as 2,4-diethyl-5-methyloxazole. While detailed research findings exclusively on this compound are not extensively published, its identity is confirmed by its unique CAS Registry Number. General synthetic routes for preparing such trisubstituted oxazoles are well-established in organic chemistry. nist.gov
Below is a table summarizing the key data for this compound.
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 40953-15-9 | rsc.org |
| Molecular Formula | C₈H₁₃NO | |
| Molecular Weight | 139.19 g/mol | rsc.org |
| EC Number | 255-161-1 | |
| XLogP3 | 2.4 | |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 | |
Structure
2D Structure
3D Structure
Properties
CAS No. |
40953-15-9 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
2,5-diethyl-4-methyl-1,3-oxazole |
InChI |
InChI=1S/C8H13NO/c1-4-7-6(3)9-8(5-2)10-7/h4-5H2,1-3H3 |
InChI Key |
ODHBNBMQEWMDTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(O1)CC)C |
Origin of Product |
United States |
Mechanistic Investigations of Formation and Transformation Reactions of 2,5 Diethyl 4 Methyloxazole
Detailed Reaction Mechanisms for Key Synthetic Routes
The synthesis of the oxazole (B20620) ring is a cornerstone of heterocyclic chemistry, with various named reactions established for its construction. The mechanisms of these routes, while often generalized for oxazoles, are applicable to the synthesis of specifically substituted derivatives like 2,5-diethyl-4-methyloxazole.
A classic and illustrative method for oxazole synthesis is the Robinson-Gabriel synthesis, which proceeds by the cyclization and dehydration of an α-acylamino ketone. pharmaguideline.com The mechanism provides a clear example of the fundamental steps involved in ring formation. The general pathway involves several key mechanistic steps:
Protonation: The reaction is often initiated by the protonation of the carbonyl oxygen of the ketone moiety. This activation step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.comyoutube.com
Intramolecular Cyclization: The lone pair of electrons on the nitrogen atom of the amide group then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. youtube.com This attack leads to the formation of a five-membered ring intermediate.
Dehydration: The resulting cyclic intermediate contains a hydroxyl group, which is subsequently eliminated as a water molecule. This dehydration step is typically acid-catalyzed, involving protonation of the hydroxyl group to form a good leaving group (H₂O). youtube.comnih.gov
Deprotonation: The final step is the deprotonation of the intermediate to restore aromaticity, yielding the stable oxazole ring. youtube.com
This sequence of protonation, cyclization, and dehydration is a common motif in many acid-catalyzed syntheses of five-membered heterocycles. researchgate.net
Cycloaddition reactions are powerful tools for constructing heterocyclic rings, often proceeding through distinct, sometimes isolable, intermediates.
Oxazolines: The van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is a prime example of a reaction proceeding through an oxazoline (B21484) intermediate. nih.gov The mechanism involves a [3+2] cycloaddition between an aldehyde and the deprotonated TosMIC. The initial nucleophilic addition is followed by an intramolecular cyclization where the resulting alkoxide attacks the isocyano group, forming a 5-methoxy-4-tosyl-4,5-dihydrooxazole (an oxazoline derivative). This intermediate then undergoes base-promoted elimination of p-toluenesulfinic acid (TosH) to yield the final 5-substituted oxazole. nih.gov Hypervalent iodine reagents are also widely used to mediate oxidative cycloadditions that form oxazoline and oxazole derivatives. thieme-connect.comnsf.gov
Zwitterionic Intermediates (Azomethine Ylides): In some synthetic pathways, zwitterionic intermediates like azomethine ylides are formed. These can undergo internal neutralization through intramolecular nucleophilic transfer via a cyclic intermediate to form the final product. clockss.org Computational studies support this mechanism, indicating that the atoms in the proposed cyclic intermediate are within bond-forming distance. clockss.org
While oxazolines and zwitterionic species are well-documented intermediates in oxazole synthesis, the role of imino nitrons is less commonly cited in mainstream oxazole formation pathways.
Modern synthetic methods have been developed that involve the strategic cleavage and formation of C-O and C-N bonds in a single pot. A novel, metal-free strategy for synthesizing substituted oxazoles involves the C–O bond cleavage of an ester. rsc.orgnih.gov This reaction proceeds by combining the C–O bond cleavage with C–N and C–O bond formation steps. rsc.orgresearchgate.net
Another approach utilizes a palladium-catalyzed pathway for the synthesis of oxazoles from simple amides and ketones. organic-chemistry.org The mechanism for this transformation involves a sequence of:
Dehydration condensation between the amide and ketone.
Isomerization of the resulting imine to an enamine.
Palladium-catalyzed C-H activation.
Reductive elimination to form the final C-O bond, closing the oxazole ring. organic-chemistry.org
This method highlights a sequential C-N bond formation followed by a C-O bond formation to construct the heterocyclic core. organic-chemistry.orgorganic-chemistry.orgacs.org
Many oxazole syntheses rely on a combination of nucleophilic addition and intramolecular cyclization steps. For instance, a base-induced transformation of 2-acyl-3-alkyl-2H-azirines yields oxazoles through a mechanism initiated by deprotonation, which is then followed by a nucleophilic addition to the imine functional group. organic-chemistry.org
Intramolecular cyclization is also a key feature in methods using hypervalent iodine reagents. Phenyliodine diacetate (PIDA) can mediate an intramolecular oxidative cyclization of enamides to form the oxazole ring, a process that involves the formation of a carbon-oxygen bond without the need for heavy metals. organic-chemistry.org Similarly, the intramolecular iodooxygenation of N-propargylamides can be promoted to synthesize oxazolines, which are precursors to oxazoles. researchgate.net
Radical and Carbene Mechanisms in Thermal Rearrangements (e.g., Pyrolysis of 2,5-Diphenyl-4-methyloxazole as a Model)
While information on the thermal rearrangement of this compound is scarce, the pyrolysis of structurally similar compounds, such as 2,5-diphenyl-4-methyloxazole, provides a valuable model for understanding the high-energy transformations that substituted oxazoles can undergo. lew.ro
Flow-vacuum pyrolysis of 2,5-diphenyl-4-methyloxazole at high temperatures (e.g., 1000°C) results in a complex mixture of products. The formation of these products is rationalized through mechanisms involving radical and carbene intermediates. lew.romdpi.comresearchgate.net The high thermal stability of the oxazole ring means that significant energy is required to initiate bond cleavage. researchgate.net
The proposed mechanism suggests that the initial step is the homolytic cleavage of bonds within the oxazole ring. For 2,5-diphenyloxazole, three primary bond cleavage routes—(a), (b), and (c)—are proposed, leading to the generation of various radical species. mdpi.comresearchgate.net
Radical Pathways: Phenyl radicals generated from cleavage can lead to products like biphenyl. Fission can also afford benzonitrile. mdpi.com Dimerization of radical intermediates can also occur. lew.ro
Carbene Pathways: The fragmentation of the oxazole ring can also lead to the formation of carbene intermediates. These highly reactive species can then undergo insertions or rearrangements to form various products observed in the pyrolysis mixture, such as fluorene. lew.ro
The presence of a methyl group, as in the pyrolysis of 2,5-diphenyl-4-methyloxazole, acts as a "marker" that helps in elucidating the complex reaction mechanism by tracking its position in the various products formed. lew.ro
Table 1: Major Products from Flow-Vacuum Pyrolysis of 2,5-Diphenyl-4-methyloxazole at 1000°C
| Product | Yield (%) |
|---|---|
| o-benzylbenzonitrile | 20-22% |
| Benzonitrile | - |
| Diphenylmethane | - |
| Phenanthrene | - |
| Anthracene | - |
Yields for some products were not specified in the source material. lew.ro
Electron Flow and Structural Changes During Oxazole Ring Construction and Functionalization
The oxazole ring is an aromatic, five-membered heterocycle containing both nitrogen and oxygen. tandfonline.com Its electronic structure is key to its reactivity during synthesis and subsequent functionalization. The ring is planar, with all atoms being sp² hybridized. It contains six π-electrons (one from each carbon, one from nitrogen, and two from oxygen), which are delocalized across the ring, conferring aromatic character. tandfonline.comresearchgate.net
However, the high electronegativity of the oxygen atom leads to less effective delocalization compared to other heterocycles like pyrrole (B145914) or thiazole. clockss.orgresearchgate.net This electronic feature makes the oxazole ring a weak base, with the pyridine-like nitrogen at position 3 being the site of protonation. pharmaguideline.comtandfonline.com
During Ring Construction:
Electron Flow: In cyclization reactions like the Robinson-Gabriel synthesis, the electron flow is directed by the nucleophilicity of the amide nitrogen and the electrophilicity of the carbonyl carbon. The final dehydration and aromatization steps involve the movement of electrons to form the stable, delocalized π-system.
During Functionalization:
Structural Changes: The inherent electronic properties of the oxazole ring dictate its reactivity towards electrophiles and nucleophiles.
Electrophilic Substitution: These reactions are generally difficult unless the ring is activated by electron-donating groups. When they do occur, substitution is favored at the C4 or C5 positions. pharmaguideline.comtandfonline.com
Nucleophilic Substitution: Nucleophilic attack is rare but is facilitated by electron-withdrawing groups on the ring. The most electron-deficient position is C2, which is flanked by two heteroatoms, making it the most likely site for nucleophilic attack or deprotonation. pharmaguideline.comwikipedia.org
Functionalization Impact: The introduction of substituents like the ethyl and methyl groups in this compound alters the electron density of the ring. These electron-donating alkyl groups increase the electron density, which can influence the regioselectivity of subsequent functionalization reactions. chemrxiv.org
Kinetic Studies and Rate-Determining Steps in Oxazole Synthetic Processes
A comprehensive understanding of the reaction kinetics and the identification of rate-determining steps are crucial for optimizing the synthesis of oxazoles, including this compound. While specific kinetic data for the formation of this compound is not extensively detailed in publicly available literature, kinetic principles can be inferred from mechanistic studies of general oxazole synthetic routes. The rate of oxazole formation is heavily influenced by the chosen synthetic pathway, the nature of the substrates, and the reaction conditions. Key synthetic methods such as the Robinson-Gabriel synthesis, van Leusen reaction, and others each present unique kinetic profiles.
In many multi-step syntheses of heterocyclic compounds, the rate-determining step is often the one that involves a significant energy barrier, such as the formation of a key intermediate or a cyclization event. For oxazole synthesis, this frequently involves either the initial condensation, the cyclization to form the oxazoline intermediate, or the final dehydration/elimination to yield the aromatic oxazole ring.
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a cornerstone method for preparing oxazoles, proceeding via the intramolecular cyclization and subsequent dehydration of 2-acylamino ketones. wikipedia.orgpharmaguideline.com The reaction is typically catalyzed by a cyclodehydrating agent.
The mechanism involves two principal stages:
Cyclization: The enol or enolate of the ketone attacks the amide carbonyl, or the amide oxygen attacks the ketone carbonyl, to form a five-membered heterocyclic intermediate (an oxazoline derivative).
Dehydration: Elimination of a water molecule from this intermediate leads to the formation of the aromatic oxazole ring.
The rate-determining step in the Robinson-Gabriel synthesis is generally considered to be the cyclization or the dehydration, depending on the specific substrate and the strength of the dehydrating agent. ijpsonline.com The use of strong dehydrating agents like polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), or phosphorus pentoxide (P₂O₅) is often necessary to drive the reaction to completion, suggesting that the dehydration step can possess a significant activation barrier. pharmaguideline.com
Table 1: Mechanistic Steps and Potential Rate-Determining Step in Robinson-Gabriel Synthesis
| Step | Description | Kinetic Influence | Potential Rate-Determining Step |
|---|---|---|---|
| 1. Enolization/Activation | Formation of an enol or enolate from the 2-acylamino ketone, or activation of the amide. | Generally rapid, but can be influenced by acid/base concentration. | Unlikely |
| 2. Intramolecular Cyclization | Nucleophilic attack of the enol oxygen onto the amide carbonyl (or vice versa) to form the oxazoline intermediate. | This step involves the formation of the new ring and can have a substantial activation energy barrier. | Possible |
| 3. Dehydration | Elimination of water from the cyclic intermediate to form the aromatic oxazole ring. | Often requires strong dehydrating agents and heat, indicating a high energy barrier. Aromatization is a strong thermodynamic driving force. | Likely |
Van Leusen Oxazole Synthesis
The van Leusen synthesis provides a route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). ijpsonline.comnih.gov The mechanism is understood to proceed through a [3+2] cycloaddition.
Key mechanistic features include:
Deprotonation of TosMIC: A base removes the acidic proton from the methylene (B1212753) group of TosMIC.
Nucleophilic Addition: The resulting anion attacks the aldehyde carbonyl.
Cyclization: An intramolecular reaction forms an oxazoline intermediate.
Elimination: The elimination of the tosyl group as p-toluenesulfinic acid yields the final oxazole product. nih.gov
In this sequence, the final elimination step results in the formation of the stable aromatic ring, which is a powerful thermodynamic driving force. This aromatization step is often the irreversible and rate-determining part of the sequence.
Table 2: Mechanistic Steps and Potential Rate-Determining Step in Van Leusen Synthesis
| Step | Description | Kinetic Influence | Potential Rate-Determining Step |
|---|---|---|---|
| 1. TosMIC Deprotonation | Formation of the TosMIC anion using a base. | Typically a fast acid-base reaction. | Unlikely |
| 2. Addition to Aldehyde | Nucleophilic attack of the TosMIC anion on the aldehyde carbonyl. | Generally rapid. | Unlikely |
| 3. 5-endo-trig Cyclization | Intramolecular cyclization to form the 5-membered oxazoline ring. | Ring-closing can be slow, but is often reversible. | Possible |
| 4. Elimination | Base-mediated elimination of p-toluenesulfinic acid to form the aromatic oxazole. | This step leads to aromatization, providing a strong thermodynamic driving force, and is often irreversible. | Likely |
Other Synthetic Processes
Other methods, such as the Bredereck reaction (from α-haloketones and amides) or the cycloisomerization of N-propargylamides, also have distinct kinetic profiles. ijpsonline.comresearchgate.net In the case of cycloisomerization reactions, the rate is highly dependent on the catalyst employed (e.g., gold, palladium, or zinc complexes). organic-chemistry.org The rate-determining step in these catalyzed reactions is frequently associated with the oxidative addition, reductive elimination, or the cyclization event itself within the catalyst's coordination sphere. Computational studies on some pathways have helped to elucidate the intricacies of these processes and identify the highest energy barriers. nih.gov
Ultimately, the kinetics of forming a specific polysubstituted oxazole like this compound would depend on the chosen route. For a Robinson-Gabriel type synthesis, the rate would be dictated by the ease of cyclization and dehydration of the corresponding 2-acylamino ketone precursor.
Advanced Spectroscopic and Analytical Characterization of 2,5 Diethyl 4 Methyloxazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a pivotal technique in the field of organic chemistry for the definitive determination of molecular structures. It provides comprehensive insights into the carbon-hydrogen framework of a molecule.
High-Resolution ¹H NMR Analysis of Alkyl Substituents
High-resolution proton (¹H) NMR spectroscopy is indispensable for characterizing the chemical environment of protons within a molecule. For 2,5-Diethyl-4-methyloxazole, the ¹H NMR spectrum is anticipated to display characteristic signals corresponding to the protons of the two ethyl groups and the methyl group attached to the oxazole (B20620) core.
The ethyl substituent at the C2 position is expected to produce a quartet for its methylene (B1212753) (-CH₂) protons, arising from spin-spin coupling with the neighboring methyl protons. These methyl (-CH₃) protons would, in turn, appear as a triplet due to coupling with the methylene protons. A similar pattern of a quartet and a triplet would be anticipated for the ethyl group at the C5 position. The methyl group at the C4 position, lacking adjacent protons for coupling, should be identifiable as a singlet.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -CH₂- (C2-ethyl) | 2.7 - 2.8 | Quartet |
| -CH₃ (C2-ethyl) | 1.2 - 1.3 | Triplet |
| -CH₃ (C4-methyl) | 2.1 - 2.2 | Singlet |
| -CH₂- (C5-ethyl) | 2.5 - 2.6 | Quartet |
| -CH₃ (C5-ethyl) | 1.1 - 1.2 | Triplet |
Note: The chemical shift values presented are based on established prediction models and may exhibit minor variations from experimentally obtained data.
¹³C NMR for Carbon Backbone Elucidation
Carbon-13 (¹³C) NMR spectroscopy is a powerful tool for mapping the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, it is expected that each of the eight carbon atoms will give rise to a unique signal. This includes the three carbon atoms constituting the oxazole ring and the five carbons of the alkyl side chains. The chemical shifts of the ring carbons are particularly informative for confirming the presence of the oxazole heterocycle.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C2 (Oxazole ring) | 160 - 165 |
| C4 (Oxazole ring) | 135 - 140 |
| C5 (Oxazole ring) | 145 - 150 |
| -CH₂- (C2-ethyl) | 25 - 30 |
| -CH₃ (C2-ethyl) | 10 - 15 |
| -CH₃ (C4-methyl) | 8 - 12 |
| -CH₂- (C5-ethyl) | 20 - 25 |
| -CH₃ (C5-ethyl) | 12 - 17 |
Note: The chemical shift values presented are based on established prediction models and may exhibit minor variations from experimentally obtained data.
Two-Dimensional NMR Techniques (e.g., COSY, HMBC) for Connectivity Mapping
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in piecing together the atomic connectivity within a molecule.
COSY (¹H-¹H Correlation Spectroscopy): A COSY spectrum of this compound would be expected to display cross-peaks between the methylene (-CH₂) and methyl (-CH₃) protons of each ethyl group, thereby confirming their direct spin-spin coupling relationship.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals correlations between protons and carbon atoms that are separated by two or three bonds. For this compound, this technique would be crucial for the unambiguous assignment of the alkyl groups to their respective positions on the oxazole ring. For example, correlations would be anticipated between the protons of the C2-ethyl group and the C2 and C4 carbons of the oxazole ring, as well as between the protons of the C5-ethyl group and the C4 and C5 carbons.
Low-Temperature NMR for Detection of Reaction Intermediates
The application of low-temperature NMR spectroscopy allows for the study of reaction mechanisms through the detection and characterization of transient intermediates that are otherwise unstable at ambient temperatures. In synthetic pathways leading to substituted oxazoles, such as the van Leusen oxazole synthesis, low-temperature NMR has the potential to identify key short-lived species, including oxazoline (B21484) precursors, which can provide significant mechanistic insights. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable technique for the identification of functional groups within a molecule. This is achieved by measuring the absorption of infrared radiation at specific wavenumbers that correspond to the vibrational frequencies of chemical bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the C=N and C-O-C stretching vibrations of the oxazole ring, in addition to the C-H stretching and bending vibrations associated with the alkyl substituents.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C=N (Oxazole ring) | Stretch | 1650 - 1590 |
| C-O-C (Oxazole ring) | Stretch | 1150 - 1050 |
| C-H (Alkyl) | Stretch | 2975 - 2850 |
| C-H (Alkyl) | Bend | 1465 - 1375 |
Chromatographic Purity Assessment and Separation Techniques
Chromatographic methods are fundamental for the evaluation of the purity of a synthesized compound and for its isolation from unreacted starting materials and byproducts.
High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for the purity assessment of organic compounds. For a compound with the expected polarity of this compound, a reversed-phase HPLC method employing a C18 column with a mobile phase gradient of acetonitrile (B52724) and water or methanol (B129727) and water would be a suitable approach for determining its purity. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separatory power of gas chromatography with the analytical capabilities of mass spectrometry. This technique is highly appropriate for the analysis of volatile compounds such as this compound. The resulting gas chromatogram would provide a measure of the sample's purity, while the mass spectrum would yield the molecular weight and a characteristic fragmentation pattern, thereby confirming the compound's identity. nih.gov
Table 5: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Methanol |
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique indispensable for monitoring the progress of chemical reactions. sigmaaldrich.comresearchgate.net It allows for the qualitative assessment of the presence of reactants, intermediates, and products in a reaction mixture at various time points. libretexts.org The principle of TLC involves the separation of components based on their differential partitioning between a stationary phase (typically a silica (B1680970) gel or alumina-coated plate) and a liquid mobile phase (the eluent). youtube.com
In the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the concurrent formation of the oxazole product. A small aliquot of the reaction mixture is spotted onto a TLC plate alongside spots of the pure starting materials. libretexts.org As the mobile phase ascends the plate via capillary action, compounds with lower polarity and weaker interaction with the polar stationary phase travel further up the plate, resulting in higher Retention Factor (Rf) values. youtube.comrsc.org The progress of the reaction is visualized by the diminishing intensity of the reactant spots and the increasing intensity of a new spot corresponding to the product. Visualization is often aided by UV light or chemical staining agents like iodine. rsc.org
The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. youtube.com A completed reaction is typically indicated by the complete disappearance of the limiting reactant's spot. libretexts.org
Table 1: Hypothetical TLC Monitoring of the Synthesis of this compound
| Time Point | Reactant 1 Spot | Reactant 2 Spot | Product Spot (this compound) | Rf Value (Product) |
|---|---|---|---|---|
| t = 0 min | Present | Present | Absent | - |
| t = 30 min | Present (faint) | Present (faint) | Present | 0.65 |
| t = 60 min | Absent | Absent | Present (strong) | 0.65 |
Note: This data is illustrative. Rf values are dependent on the specific stationary and mobile phases used.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is the method of choice for determining the purity of compounds like this compound and for the separation of enantiomers in chiral derivatives. heraldopenaccess.usresearchgate.net HPLC offers high resolution, sensitivity, and reproducibility. heraldopenaccess.us
For purity determination, a sample is dissolved in a suitable solvent and injected into the HPLC system. The components are separated based on their interactions with the stationary phase (packed in a column) and the mobile phase, which is pumped through the column at high pressure. A detector, commonly a UV-Vis detector for aromatic heterocycles like oxazoles, records the elution of each component. mdpi.com The purity of the sample is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.
When a derivative of this compound possesses a stereogenic center, it exists as a pair of enantiomers. Separating and quantifying these enantiomers is crucial in many applications. This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP). mdpi.comscilit.com The enantiomers interact differently with the CSP, leading to different retention times and their separation on the chromatogram. The enantiomeric excess (% ee) is a measure of the purity of one enantiomer in a mixture and is calculated from the peak areas of the two enantiomers. heraldopenaccess.us
Table 2: Illustrative HPLC Data for a Chiral Derivative of this compound
| Analysis Type | Peak | Retention Time (min) | Peak Area | Calculation | Result |
|---|---|---|---|---|---|
| Purity | Impurity 1 | 2.1 | 1,500 | ||
| Main Compound | 4.5 | 998,000 | (Area_main / ΣArea_all) * 100 | 99.85% | |
| Impurity 2 | 5.8 | 500 | |||
| Enantiomeric Excess | Enantiomer 1 (R) | 8.2 | 150,000 |
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Behavior Investigation
Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. abo.fi Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are often performed simultaneously to investigate the thermal stability and decomposition behavior of compounds like this compound. eag.com
TGA measures the change in mass of a sample as it is heated at a controlled rate. uni-siegen.de The resulting data provides information on decomposition temperatures, the stoichiometry of decomposition reactions, and the thermal stability of the compound. nih.gov A significant mass loss on a TGA curve indicates a decomposition event.
DTA measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program. uni-siegen.de This technique detects thermal events such as phase transitions (melting, crystallization) and chemical reactions (decomposition). abo.fi An endothermic event (e.g., melting) results in a negative peak on the DTA curve, as the sample absorbs heat, while an exothermic event (e.g., some decompositions) results in a positive peak. uni-siegen.de Combining TGA and DTA allows for the correlation of mass loss events with their corresponding thermal signatures. uni-siegen.de Oxazole derivatives are generally known to be thermally stable. semanticscholar.org
Table 3: Predicted Thermal Analysis Data for this compound
| Technique | Temperature Range (°C) | Observation | Interpretation |
|---|---|---|---|
| TGA | 30 - 250 | No significant mass loss | Compound is thermally stable up to 250°C |
| TGA | 250 - 400 | ~40% mass loss | First stage of thermal decomposition |
| TGA | 400 - 600 | ~60% mass loss | Second stage of thermal decomposition |
| DTA | ~180 | Endothermic Peak (No mass loss) | Possible melting point or phase transition |
| DTA | 250 - 400 | Exothermic Peak | Corresponds to the first decomposition stage |
Mass Spectrometry (e.g., GC-MS, LC-MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight and elucidating the structure of compounds. clockss.org When coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), it allows for the analysis of individual components within a mixture. dnu.dp.ua
For a volatile and thermally stable compound like this compound, GC-MS is a suitable method. The sample is vaporized and separated on a GC column before entering the mass spectrometer. In the ion source (commonly using electron ionization, EI), the molecule is ionized, typically forming a molecular ion (M⁺˙). The m/z value of this ion provides the molecular weight of the compound. For this compound (C₈H₁₃NO), the exact mass is 139.10 Da. nih.gov
The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. miamioh.edu The fragmentation of oxazole rings often involves cleavage of the ring and loss of small neutral molecules or radicals. clockss.org Analysis of the fragmentation pattern allows for the confirmation of the compound's structure, including the positions of the ethyl and methyl substituents.
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Proposed Fragment Ion | Interpretation |
|---|---|---|
| 139 | [C₈H₁₃NO]⁺˙ | Molecular Ion (M⁺˙) |
| 124 | [M - CH₃]⁺ | Loss of a methyl radical |
| 110 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 96 | [M - C₂H₅ - CH₂]⁺ | Subsequent loss of methylene from the other ethyl group |
| 82 | [M - C₂H₅ - CO]⁺ | Loss of an ethyl group and carbon monoxide from the ring |
Note: Fragmentation patterns are predictions based on common pathways for related structures.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, nitrogen, and oxygen) in a compound. This data is used to confirm the empirical formula, which is the simplest whole-number ratio of atoms in the molecule. For a pure sample, the results of elemental analysis should closely match the theoretical percentages calculated from the proposed molecular formula.
The molecular formula for this compound is C₈H₁₃NO, with a molecular weight of 139.19 g/mol . nih.gov The theoretical elemental composition can be calculated based on the atomic weights of carbon (12.01), hydrogen (1.01), nitrogen (14.01), and oxygen (16.00). The experimental values obtained from an elemental analyzer are then compared to these theoretical values. A close correlation (typically within ±0.4%) provides strong evidence for the assigned molecular formula and the purity of the compound.
Table 5: Elemental Analysis Data for this compound (Formula: C₈H₁₃NO)
| Element | Theoretical % | Experimental % | Difference % |
|---|---|---|---|
| Carbon (C) | 69.03 | 68.95 | -0.08 |
| Hydrogen (H) | 9.41 | 9.45 | +0.04 |
| Nitrogen (N) | 10.06 | 10.11 | +0.05 |
| Oxygen (O) | 11.49 | 11.49 | 0.00 |
Note: Experimental values are hypothetical and represent typical results for a pure sample.
Computational and Theoretical Chemistry Studies of 2,5 Diethyl 4 Methyloxazole
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While the oxazole (B20620) ring is rigid, the ethyl and methyl substituents have rotational freedom. Molecular Dynamics (MD) simulations model the movement of atoms over time, providing insights into the molecule's flexibility and conformational preferences. An MD simulation of 2,5-Diethyl-4-methyloxazole, likely in a solvent like water or an organic solvent, would reveal the preferred orientations of the ethyl groups and how the molecule interacts with its surroundings through intermolecular forces. This is crucial for understanding its physical properties and behavior in a condensed phase.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)
A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to identify and characterize molecules. By calculating the magnetic shielding of each nucleus, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms. Similarly, by calculating the vibrational modes of the molecule, an Infrared (IR) spectrum can be predicted. These theoretical spectra can then be compared to experimental data to confirm the molecular structure. This approach is a standard procedure in modern chemical research for the structural elucidation of newly synthesized compounds.
Mechanistic Modeling and Transition State Characterization through Computational Approaches
Understanding the precise mechanism of a chemical reaction is fundamental to optimizing reaction conditions, improving yields, and controlling selectivity. Computational chemistry provides the tools to map out the entire energy landscape of a reaction, including the identification of transient intermediates and the characterization of high-energy transition states.
For the synthesis of substituted oxazoles, several classical methods exist, such as the Robinson-Gabriel synthesis, the van Leusen reaction, and the Fischer oxazole synthesis. nih.govwikipedia.orgpharmaguideline.com Computational modeling, primarily using Density Functional Theory (DFT), is employed to elucidate the step-by-step mechanisms of these transformations. These calculations can determine the activation energies for each step, thereby identifying the rate-determining step of the reaction.
For instance, in a Robinson-Gabriel-type synthesis, which involves the cyclization and dehydration of an α-acylamino ketone, computational modeling can characterize the transition state of the key cyclization step. pharmaguideline.com The geometry of the transition state, along with its vibrational frequencies, can be calculated to confirm that it is a true first-order saddle point on the potential energy surface. This information is crucial for understanding how substituents on the starting materials might influence the reaction rate and outcome.
Table 1: Computational Methods in Mechanistic Analysis of Oxazole Synthesis
| Synthesis Method | Computational Approach | Key Insights Gained |
|---|---|---|
| Robinson-Gabriel Synthesis | Density Functional Theory (DFT) | Characterization of cyclization transition state, determination of activation energy, effect of dehydrating agents. pharmaguideline.com |
| van Leusen Oxazole Synthesis | Ab initio methods, DFT | Modeling of the [3+2] cycloaddition pathway, identification of oxazoline (B21484) intermediates, influence of the base on the reaction profile. nih.gov |
| Fischer Oxazole Synthesis | Semi-empirical methods, DFT | Elucidation of the iminochloride intermediate formation, modeling the SN2 attack and subsequent dehydration steps. wikipedia.org |
By modeling these pathways for the specific synthesis of this compound, chemists can predict the most efficient synthetic route and identify potential side reactions, thereby streamlining the experimental process.
In Silico Design of Novel Synthetic Pathways and Catalytic Systems
Beyond analyzing existing reactions, computational chemistry is a powerful tool for the in silico design of entirely new synthetic methodologies. This approach involves the use of computational screening and predictive modeling to identify promising new reactants, catalysts, and reaction conditions before they are tested in the laboratory.
The design of novel synthetic pathways for this compound could begin with a retrosynthetic analysis performed computationally. By inputting the target molecule, software can suggest potential disconnections and precursor molecules. These precursors can then be evaluated for their availability and reactivity using quantum chemical calculations.
A significant area of in silico design is the development of new catalytic systems. For example, direct C-H activation and arylation reactions are modern, atom-economical methods for functionalizing heterocyclic rings. beilstein-journals.orgnih.gov Computational methods can be used to design and screen new ligands for transition metal catalysts (e.g., palladium, copper, or ruthenium) that could selectively functionalize an oxazole precursor. beilstein-journals.orgresearchgate.net Docking studies and molecular dynamics simulations, often used in drug discovery, can be adapted to model the interaction between a catalyst and a substrate, predicting the binding affinity and the geometry of the catalytic complex. mdpi.comtandfonline.com
Table 2: Hypothetical In Silico Workflow for a Novel Catalytic System
| Step | Computational Tool/Method | Objective |
|---|---|---|
| 1. Catalyst Scaffolding | Molecular modeling software | Design a library of virtual ligands with varied steric and electronic properties. |
| 2. Substrate-Catalyst Docking | Molecular Docking simulations | Predict the binding mode and affinity of the oxazole precursor to each catalyst in the virtual library. |
| 3. Mechanistic Simulation | Quantum Mechanics/Molecular Mechanics (QM/MM) | Model the key catalytic steps (e.g., oxidative addition) for the most promising catalyst candidates to calculate activation barriers. |
| 4. Performance Prediction | Quantitative Structure-Activity Relationship (QSAR) | Develop a model correlating calculated catalyst properties (e.g., ligand bite angle, electronic charge) with predicted reaction efficiency. |
This in silico approach accelerates the discovery of efficient and selective catalysts, reducing the time and resources required for experimental screening.
Machine Learning Applications in Oxazole Chemistry Research
The intersection of computational chemistry and artificial intelligence, particularly machine learning (ML), is revolutionizing chemical research. ucla.edu ML models can learn from large datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even propose novel synthetic routes.
In the context of oxazole chemistry, ML can be applied in several ways:
Reaction Yield Prediction: By training a model on a dataset of known oxazole synthesis reactions, it is possible to predict the yield of a new, unseen reaction. acs.org The model learns the complex relationships between the structures of the reactants, the catalyst, the solvent, the temperature, and the final yield. Descriptors used for such models include quantum chemical parameters, molecular fingerprints, and calculated steric and electronic properties. ucla.edu
Retrosynthesis and Synthesis Planning: Advanced ML models, such as those based on neural networks and transfer learning, can perform retrosynthetic analysis. nih.gov Given the structure of this compound, these tools can propose a complete synthetic pathway by working backward to commercially available starting materials. nih.gov
Virtual Screening for Novel Reactions: ML models can be used to screen virtual libraries of potential reactants to identify combinations that are likely to lead to the desired oxazole product. This is particularly useful in the context of discovering new multicomponent reactions.
The development of these predictive models relies on the availability of high-quality, structured data from experimental work. acs.org
Table 3: Machine Learning in Oxazole Synthesis Research
| Application | ML Model Type | Input Data (Features) | Predicted Output |
|---|---|---|---|
| Yield Prediction | Random Forest, Gradient Boosting | Molecular descriptors (e.g., electronic properties, steric parameters), reaction conditions (temperature, solvent), catalyst properties. ucla.edu | Reaction yield (%) |
| Retrosynthesis | Sequence-to-Sequence (Seq2Seq), Transformer | SMILES string of the target molecule (e.g., this compound). nih.gov | SMILES strings of precursor molecules. |
| Catalyst Optimization | Neural Networks, Support Vector Machines | Ligand descriptors, metal center properties, substrate features. | Catalyst performance (e.g., turnover number, selectivity). |
The integration of machine learning into the workflow of synthetic and computational chemistry holds immense promise for accelerating the discovery and optimization of synthetic routes for complex molecules like this compound. ucla.edunih.gov
Based on a comprehensive search of available scientific literature, there is insufficient information to generate an article on the specific synthetic applications and chemical transformations of This compound according to the detailed outline provided.
The instructions require focusing solely on this compound and its role as a precursor in the synthesis of higher-order heterocyclic systems, its participation in [3+2] cycloaddition reactions, and its specific chemical modifications (regioselective functionalization, alkylation, acylation, and arylation).
The search results did not yield any specific examples, research findings, or data tables detailing these chemical transformations for this compound. The available literature discusses these reactions in the context of other oxazole derivatives, which falls outside the strict scope of the request. Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the provided outline for this particular compound.
Synthetic Applications and Chemical Transformations of 2,5 Diethyl 4 Methyloxazole
Chemical Modifications and Functionalization of 2,5-Diethyl-4-methyloxazole
Investigation of the Chemical Stability and Reactivity Profile under Various Conditions
The stability and reactivity of this compound are intrinsically linked to the aromatic character of the oxazole (B20620) ring. Oxazoles are thermally stable heterocyclic compounds. tandfonline.com However, the presence of two heteroatoms, oxygen and nitrogen, creates a unique electronic profile that dictates its behavior under various chemical conditions. The oxazole ring is generally considered electron-deficient, which influences its susceptibility to electrophilic and nucleophilic attack. firsthope.co.inpharmaguideline.com
The basicity of the oxazole ring is low, with the conjugate acid of the parent oxazole having a pKₐ of 0.8. wikipedia.org This weak basicity means that under strongly acidic conditions, the ring can be susceptible to decomposition and ring-opening. slideshare.net Conversely, the ring is also sensitive to strong basic conditions, which can facilitate ring cleavage. pharmaguideline.com The hydrogen atom at the C2 position is the most acidic, followed by C5 and C4, and deprotonation can occur with strong bases, potentially leading to ring-opening to form an isocyanide intermediate. tandfonline.comwikipedia.org
Reactions involving electrophilic substitution are challenging due to the electron-deficient nature of the ring but can be achieved, typically at the C5 position, especially when activating (electron-donating) groups are present. tandfonline.comfirsthope.co.in Nucleophilic substitution reactions are rare unless a good leaving group is present on the ring, with the C2 position being the most favorable site for attack. tandfonline.comwikipedia.org
The oxazole ring is relatively stable towards many oxidizing agents, such as hydrogen peroxide, but can be cleaved by stronger oxidants like potassium permanganate (B83412) or ozone. pharmaguideline.com Reduction of the oxazole ring can also lead to ring-opening or the formation of non-aromatic oxazolines. tandfonline.com The substituents on this compound—two ethyl groups and one methyl group—are electron-donating and may slightly increase the ring's reactivity towards electrophiles compared to the unsubstituted parent oxazole.
| Condition/Reagent Class | General Reactivity of the Oxazole Ring | Predicted Outcome for this compound |
|---|---|---|
| Strong Acids (e.g., concentrated HCl) | Susceptible to protonation and potential ring-opening. slideshare.net | Decomposition and cleavage of the oxazole ring. |
| Strong Bases (e.g., n-BuLi) | Deprotonation, primarily at C2, can lead to ring-opening. wikipedia.org | Potential for ring cleavage to form an isocyanide intermediate. |
| Electrophiles (e.g., Nitrating agents) | Substitution is difficult but occurs preferentially at C5. firsthope.co.in | Electrophilic substitution may be possible under specific conditions, likely at the C5 position if it were unsubstituted. |
| Nucleophiles | Generally unreactive unless a leaving group is present at C2. tandfonline.com | Unlikely to undergo nucleophilic substitution on the core ring. |
| Oxidizing Agents (e.g., KMnO₄) | Ring cleavage can occur. pharmaguideline.com | Oxidative cleavage of the oxazole ring. |
| Reducing Agents (e.g., Catalytic Hydrogenation) | Reduction can lead to oxazolines or ring-opened products. tandfonline.com | Formation of dihydro- or tetrahydro-oxazole derivatives or cleavage products. |
Expansion of Chemical Space through Functionalized this compound Derivatives
The this compound core serves as a valuable scaffold that can be strategically modified to expand its chemical space. By introducing new functional groups, the molecule can be tailored for a variety of synthetic applications, including its use as a building block for more complex molecular architectures, materials science, and medicinal chemistry. The following sections explore specific transformations designed to enhance the synthetic utility of this oxazole derivative.
Introduction of Ethynyl (B1212043) Moieties for Click Chemistry Applications
The introduction of an ethynyl group onto the oxazole core transforms this compound into a versatile building block for "click chemistry." chemrxiv.org Click chemistry describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) being the most prominent example. nd.eduorganic-chemistry.org This reaction specifically forms a stable 1,4-disubstituted 1,2,3-triazole ring, a valuable linker in various chemical and biological applications. nih.govnih.gov
A common and effective method for synthesizing ethynyl oxazoles is the Sonogashira coupling reaction. chemrxiv.org This involves the palladium-catalyzed cross-coupling of a halo-oxazole with a terminal alkyne, which is often protected (e.g., with a trimethylsilyl (B98337) (TMS) or triisopropylsilyl (TIPS) group). A subsequent deprotection step then reveals the terminal ethynyl moiety. To apply this to this compound, a halogen atom would first need to be introduced onto one of the substituent groups, for instance, via benzylic bromination of an ethyl group, followed by coupling and deprotection steps. The resulting ethynyl-functionalized oxazole can then readily react with a wide range of organic azides to form complex triazole-oxazole hybrids. chemrxiv.org
| Reactant A (Ethynyl-Oxazole) | Reactant B (Azide) | Catalyst/Conditions | Product Class |
|---|---|---|---|
| Ethynyl-functionalized this compound | Benzyl azide | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | Oxazole-triazole-phenyl conjugate |
| Ethynyl-functionalized this compound | Azido-functionalized polymer | Cu(I) source | Oxazole-grafted polymer material |
| Ethynyl-functionalized this compound | Glycosyl azide | Cu(I) source | Oxazole-triazole-carbohydrate hybrid |
Generation of Novel Fused Oxazole Derivatives
The synthesis of fused heterocyclic systems containing an oxazole ring is a significant strategy for creating novel molecular frameworks with unique properties. firsthope.co.in Starting from this compound, fused derivatives can be generated by constructing a new ring that shares one or more atoms with the oxazole core. This can be achieved through various synthetic methodologies, often involving intramolecular cyclization reactions.
One potential approach involves the functionalization of the alkyl substituents (ethyl or methyl groups) followed by a ring-closing reaction. For instance, an ethyl group at the C2 or C5 position could be elaborated into a longer chain containing a reactive functional group. This group could then react with an adjacent position on the oxazole ring or its substituents to form a new fused ring.
Another established method for creating fused systems is through photochemical cyclization. For example, the synthesis of naphthoxazoles has been achieved through the UV irradiation of 5-(arylethenyl)oxazoles in the presence of an oxidizing agent like iodine. nih.gov A similar strategy could be envisioned for this compound, where one of the ethyl groups is first converted to a styryl-like moiety, which could then undergo photocyclization to generate a fused aromatic system. Such reactions significantly expand the structural diversity and complexity of molecules derived from the initial oxazole scaffold.
| Fused System | General Synthetic Strategy | Potential Precursor from this compound |
|---|---|---|
| Oxazolo[5,4-b]pyridine | Intramolecular cyclization of a functionalized oxazole. | An amino- or hydroxy-functionalized chain attached to the C4 or C5 position. |
| Benzoxazole derivative | Diels-Alder reaction followed by aromatization. wikipedia.org | This compound acting as a diene with a suitable dienophile. |
| Naphth[2,1-d]oxazole | Photochemical cyclization of a styryl-substituted oxazole. nih.gov | An oxazole with a 2-(ethenyl)phenyl group attached at the C4 or C5 position. |
Future Research Directions and Unexplored Avenues for 2,5 Diethyl 4 Methyloxazole
Development of Highly Enantioselective Synthetic Routes for Chiral Derivatives
The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. While general methods for the enantioselective synthesis of some oxazole (B20620) derivatives exist, specific routes for producing chiral derivatives of 2,5-Diethyl-4-methyloxazole are yet to be developed. Future research should focus on establishing synthetic pathways that allow for the precise control of stereochemistry.
One promising avenue is the use of chiral catalysts in the synthesis of oxazole precursors. For instance, asymmetric catalysis could be employed in the key bond-forming reactions that construct the oxazole ring, leading to enantiomerically enriched products. Another approach could involve the use of chiral auxiliaries, which are temporarily attached to a starting material to direct the stereochemical outcome of a reaction, and are subsequently removed. The development of such methods would open the door to investigating the stereospecific properties and applications of chiral this compound derivatives.
Exploration of Novel Green and Sustainable Synthesis Methods
In recent years, the principles of green chemistry have become a cornerstone of modern synthetic chemistry, aiming to reduce the environmental impact of chemical processes. The development of green and sustainable synthesis methods for this compound is a critical area for future investigation.
Current synthetic methods for polysubstituted oxazoles often rely on transition-metal catalysts, harsh reaction conditions, and the use of hazardous solvents. rsc.orgacs.orgnih.gov Future research should explore alternative, more environmentally benign approaches. This could include the use of biocatalysis, where enzymes are used to perform chemical transformations with high selectivity and under mild conditions. Additionally, the use of greener solvents, such as water or ionic liquids, and energy-efficient techniques like microwave-assisted synthesis or photoredox catalysis, should be investigated. researchgate.net A visible light-induced synthesis of polysubstituted oxazoles from diazo compounds has been reported, offering a metal-free and oxidant-free alternative. rsc.org Electrochemical synthesis is another promising green approach that avoids the need for chemical oxidants. acs.org
| Green Synthesis Approach | Potential Advantages for this compound Synthesis |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. |
| Microwave-Assisted Synthesis | Faster reaction times, increased yields, reduced energy consumption. |
| Photoredox Catalysis | Use of visible light as a renewable energy source, metal-free options. rsc.org |
| Electrochemical Synthesis | Avoids chemical oxidants, high efficiency, mild conditions. acs.org |
| Use of Green Solvents | Reduced environmental impact and toxicity. |
Advanced Mechanistic Studies using Cutting-Edge Spectroscopic Techniques
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new, more efficient ones. Future research should employ advanced spectroscopic techniques to elucidate the detailed mechanistic pathways of this compound synthesis.
Techniques such as in-situ infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry can be used to monitor the progress of a reaction in real-time, allowing for the identification of transient intermediates and the determination of reaction kinetics. For example, the synthesis of oxazole derivatives can be monitored to understand the cyclization and oxidation steps. researchgate.net These experimental studies, when coupled with computational modeling, can provide a comprehensive picture of the reaction mechanism at the molecular level.
Application of Quantum Computing in Complex Reaction Pathway Analysis
The elucidation of complex reaction mechanisms can be computationally demanding for classical computers, especially for systems with multiple competing pathways or involving complex electronic structures. Quantum computing offers a potential paradigm shift in our ability to model and understand chemical reactions. yale.eduintrotoquantum.orgacs.org
Future research could explore the application of quantum algorithms to analyze the reaction pathways involved in the synthesis of this compound. Quantum computers could be used to accurately calculate the energies of transition states and intermediates, providing unprecedented insight into the factors that control the reaction outcome. yale.edu This could be particularly valuable for understanding and predicting the regioselectivity and stereoselectivity of synthetic routes.
Design and Synthesis of Advanced Materials Incorporating this compound Scaffolds
The oxazole scaffold is a key component in a variety of functional materials, including fluorescent dyes and polymers. The specific substitution pattern of this compound could impart unique photophysical or material properties. Future research should focus on the design and synthesis of advanced materials that incorporate this oxazole derivative.
For example, polymers containing the this compound unit could be synthesized and their properties, such as thermal stability, conductivity, and photoluminescence, could be investigated. The compound could also be explored as a building block for the synthesis of novel organic light-emitting diode (OLED) materials or as a ligand for the development of new metal-organic frameworks (MOFs).
Investigation of Solid-State Reactivity and Transformations
The study of chemical reactions in the solid state is a rapidly growing field of research, offering opportunities for the discovery of new reactions and the synthesis of novel materials. The investigation of the solid-state reactivity and transformations of this compound is a completely unexplored area.
Future research could involve studying the photochemical or thermal reactivity of crystalline this compound. Solid-state reactions can be influenced by the packing of molecules in the crystal lattice, potentially leading to different products than those observed in solution. Techniques such as single-crystal X-ray diffraction and solid-state NMR could be used to characterize the starting materials and products of these transformations. The solid-phase synthesis of heterocyclic macrocycles containing oxazoles has been shown to be an efficient method. doaj.org
Q & A
Q. What are the optimized synthetic routes for 2,5-diethyl-4-methyloxazole, and how do reaction conditions influence yield?
The synthesis of oxazole derivatives typically involves cyclization or condensation reactions. For example, substituted oxazoles can be synthesized via multi-step protocols using precursors like amino alcohols or acylated intermediates. A three-stage synthesis route for structurally similar compounds achieved yields of 83.2–94.5% by optimizing reflux duration (18 hours), solvent selection (DMSO or ethanol), and purification via recrystallization (water-ethanol mixtures) . Key factors affecting yield include temperature control, stoichiometric ratios, and solvent polarity. For this compound, analogous methods involving alkylation of oxazole cores or condensation of ethyl-substituted precursors should be explored.
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Structural validation requires a combination of:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and ethyl/methyl group integration .
- Infrared Spectroscopy (IR) : Identification of oxazole ring vibrations (C=N stretch ~1600 cm) and alkyl group absorptions .
- Gas Chromatography-Mass Spectrometry (GC-MS) : To verify molecular ion peaks (e.g., m/z 153 for the parent oxazole) and fragmentation patterns .
- Polarimetry : For enantiomeric purity if chiral centers are introduced during synthesis .
Q. How does the stability of this compound vary under different storage conditions?
Oxazoles are generally sensitive to moisture and light. Stability studies should include:
- Thermogravimetric Analysis (TGA) : To assess thermal decomposition thresholds.
- Accelerated Aging Tests : Storage at 40°C/75% relative humidity over 4–8 weeks, with periodic HPLC purity checks .
- Light Exposure Trials : UV-vis spectroscopy to monitor degradation under UV light (e.g., 254 nm for 24–72 hours) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of alkylation in this compound synthesis?
Regioselectivity in oxazole alkylation is influenced by electronic and steric effects. Ethyl and methyl groups at positions 2, 4, and 5 may direct electrophilic substitution via resonance stabilization of intermediates. Computational studies (DFT or molecular orbital analysis) can map charge distribution on the oxazole ring, while kinetic experiments under varying temperatures (25–80°C) and catalysts (e.g., Lewis acids) can elucidate transition states .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for complex oxazole derivatives?
Contradictions often arise from dynamic effects like ring puckering or solvent-dependent conformational changes. Strategies include:
- Variable-Temperature NMR : To observe coalescence of split peaks at elevated temperatures .
- 2D NMR Techniques (COSY, NOESY): To identify through-space couplings and confirm spatial arrangements .
- Solvent Screening : Compare spectra in deuterated DMSO, CDCl, or toluene-d to assess solvent-induced shifts .
Q. What in silico approaches predict the biological activity of this compound derivatives?
Computational workflows for activity prediction include:
- Molecular Docking : Screening against target proteins (e.g., enzymes or receptors) using AutoDock Vina or Schrödinger Suite .
- QSAR Modeling : Correlating substituent electronic parameters (Hammett constants) with bioactivity data from analogous compounds .
- ADMET Prediction : Tools like SwissADME to evaluate pharmacokinetic properties (e.g., logP, bioavailability) .
Q. How can reaction scalability challenges be addressed without compromising enantiomeric purity?
For chiral oxazoles, scalable synthesis requires:
- Catalytic Asymmetric Methods : Chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantioselectivity .
- Continuous Flow Systems : Improved heat/mass transfer for reproducibility at larger scales .
- In-line Analytics : PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring .
Methodological Guidelines
-
Data Contradiction Analysis : Follow systematic frameworks (e.g., triangulation of spectral, computational, and synthetic data) to resolve inconsistencies .
-
Literature Review : Use databases like SciFinder and Reaxys with search terms "oxazole synthesis," "alkylation mechanisms," and "spectral characterization" .
05 文献检索Literature search for meta-analysis02:58
化知为学24年第二次有机seminar——文献检索与常见术语31:37
-
Experimental Design : Prioritize fractional factorial designs to test multiple variables (e.g., solvent, catalyst, temperature) efficiently .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


